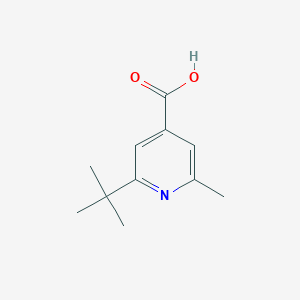

2-(tert-Butyl)-6-methylisonicotinic acid

Description

Significance of Pyridine (B92270) Carboxylic Acids in Organic Synthesis and Ligand Design

Pyridine carboxylic acids, which include picolinic acid, nicotinic acid, and isonicotinic acid as its three isomers, are fundamental building blocks in organic synthesis. nih.govwikipedia.org Their utility stems from the presence of both a nitrogen atom within the aromatic ring and a carboxylic acid group. This dual functionality allows for a wide range of chemical transformations, making them versatile starting materials for more complex molecules. The pyridine ring is electron-deficient and can participate in π-π stacking and hydrogen bonding, while the carboxylic acid group introduces polarity and can coordinate with metal ions. nih.gov These characteristics make pyridine carboxylic acid derivatives highly adaptable scaffolds in medicinal chemistry and materials science. nih.gov

In the field of ligand design, the ability of the pyridine nitrogen and the carboxylate group to bind to metal centers is of paramount importance. This chelation capability allows for the construction of coordination polymers and metal-organic frameworks (MOFs). wikipedia.org The specific substitution pattern on the pyridine ring enables fine-tuning of the electronic and steric properties of the resulting metal complexes, influencing their catalytic activity, luminescence, and magnetic properties.

Overview of Isonicotinic Acid Derivatives: Structural Diversity and Research Relevance

Isonicotinic acid, or pyridine-4-carboxylic acid, is an isomer of picolinic and nicotinic acid, distinguished by the carboxyl group at the 4-position of the pyridine ring. wikipedia.orgchempanda.com This specific arrangement imparts unique chemical and physical properties to its derivatives, which have been the subject of extensive research.

The structural diversity of isonicotinic acid derivatives is vast, arising from the ease of modification at various positions on the pyridine ring and through transformations of the carboxylic acid group. nih.gov For instance, hydrazide derivatives of isonicotinic acid, such as isoniazid, have been synthesized and investigated for their biological activities. researchgate.net The formation of amides and esters, like ethionamide (B1671405) and dexamethasone (B1670325) isonicotinate, further exemplifies the structural variety that can be achieved. wikipedia.org The versatility of this scaffold has led to the development of compounds with applications in fields ranging from pharmaceuticals to materials science. chempanda.comnih.gov

Specific Focus on 2-(tert-Butyl)-6-methylisonicotinic acid: Structural Features and Research Justification

Within the broad family of isonicotinic acid derivatives, this compound presents a unique combination of structural features that warrant specific investigation. The presence of a bulky tert-butyl group at the 2-position and a methyl group at the 6-position introduces significant steric hindrance around the pyridine nitrogen.

This steric crowding is a key feature in ligand design, as it can influence the coordination geometry around a metal center and stabilize low-coordinate species. The interplay between the steric demands of the tert-butyl and methyl groups and the electronic properties of the pyridine ring and carboxylic acid function makes this compound a compelling candidate for the synthesis of novel catalysts and materials. For example, ligands incorporating a 2-(pyrazol-3-yl)-6-methylpyridine scaffold with a tert-butyl group on the pyrazole (B372694) ring have been used to create zinc complexes where the distance and strength of an appended Lewis acid can be tuned to regulate bonding dynamics. nsf.gov

The synthesis and characterization of this compound and its derivatives are crucial steps toward understanding how these structural modifications impact its chemical reactivity and potential applications. Research into this specific molecule is justified by the prospect of uncovering new chemical properties and creating functional molecules with tailored characteristics for advanced applications.

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-6-methylpyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-7-5-8(10(13)14)6-9(12-7)11(2,3)4/h5-6H,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGPBYZSHDOSJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Tert Butyl 6 Methylisonicotinic Acid and Analogous Structures

Direct Synthetic Approaches to 2-(tert-Butyl)-6-methylisonicotinic acid

Direct synthetic strategies aim to construct the this compound molecule in a limited number of steps, often by forming the substituted pyridine (B92270) ring and introducing the carboxylic acid group concurrently or in a sequential one-pot procedure.

Alkylation Reactions in the Synthesis of this compound

Alkylation reactions are fundamental to introducing the tert-butyl and methyl groups onto the pyridine ring. A common and powerful method for the alkylation of pyridines involves the use of organometallic reagents. For instance, the synthesis of 2,6-di-tert-butylpyridine (B51100) is achieved through the reaction of pyridine with tert-butyllithium wikipedia.org. This reaction is reminiscent of the Chichibabin reaction and demonstrates the feasibility of introducing bulky alkyl groups at the 2- and 6-positions of the pyridine ring wikipedia.org.

By analogy, a plausible approach for the synthesis of the 2-(tert-butyl)-6-methylpyridine precursor involves the reaction of a suitable methyl-substituted pyridine with a tert-butylating agent. For example, treating 2-methylpyridine (2-picoline) with tert-butyllithium could potentially yield 2-(tert-butyl)-6-methylpyridine. The reaction conditions, such as solvent, temperature, and stoichiometry, would be critical to control the regioselectivity and yield of the desired product. The synthesis of 2,6-di-tert-butyl-4-methylpyridine from 4-picoline and an excess of tert-butyllithium further supports the viability of this approach orgsyn.org.

Cyclization Strategies for the Pyridine Core of Isonicotinic Acid Derivatives

The construction of the pyridine ring itself, with the desired substitution pattern, is another direct approach. Various cyclization reactions are known to form substituted pyridines. While a specific cyclization leading directly to this compound is not prominently described, general methodologies for pyridine synthesis could be adapted. These often involve the condensation of aldehydes, ketones, or their derivatives with ammonia or an ammonia source. The challenge lies in designing or selecting precursors that would result in the specific 2,6-disubstituted pattern with a carboxylic acid or a precursor group at the 4-position.

Precursor-Based Synthesis and Derivatization

This approach involves the synthesis of a substituted pyridine precursor, which is then further modified to introduce the carboxylic acid group.

Functionalization of Pyridine Rings for Carboxylic Acid Formation

A key step in the synthesis of isonicotinic acid derivatives is the introduction of a carboxyl group at the 4-position of the pyridine ring. A powerful method for this transformation is the metalation of the pyridine ring followed by quenching with carbon dioxide. For 2,6-disubstituted pyridines, direct lithiation at the 4-position can be challenging. However, the use of stronger bases like n-butylsodium has been shown to effectively deprotonate 2,6-disubstituted pyridines at the C4-position. The resulting 4-sodiopyridine intermediate can then be trapped with an electrophile, such as CO₂, to yield the corresponding isonicotinic acid.

This strategy has been successfully applied to functionalize various pyridines at the 4-position and would be a promising route for the conversion of 2-(tert-butyl)-6-methylpyridine to the target acid.

Introduction of Alkyl Substituents (Methyl and tert-Butyl) onto the Pyridine Ring

The synthesis of the precursor, 2-(tert-butyl)-6-methylpyridine, is a critical step. As mentioned in section 2.1.1, the reaction of 2-methylpyridine with tert-butyllithium is a potential route.

Alternatively, cross-coupling reactions can be employed. For instance, a dihalopyridine, such as 2-chloro-6-methylpyridine, could be reacted with a tert-butyl Grignard reagent or a tert-butyl-containing organometallic compound in the presence of a suitable catalyst to introduce the tert-butyl group. The reaction of 2-chloro-3-(N,N-dimethylcarbamoyl)pyridine with tert-butylmagnesium chloride has been reported to yield the corresponding 2-tert-butyl derivative, indicating the feasibility of such cross-coupling reactions researcher.life.

Below is a table summarizing potential precursors and their corresponding reactions for the introduction of alkyl substituents.

| Precursor | Reagent | Product | Reaction Type |

| 2-Methylpyridine | tert-Butyllithium | 2-(tert-Butyl)-6-methylpyridine | Nucleophilic Alkylation |

| 2-Chloro-6-methylpyridine | tert-Butylmagnesium chloride | 2-(tert-Butyl)-6-methylpyridine | Cross-coupling |

Advanced Synthetic Techniques in Pyridine Carboxylic Acid Synthesis

Modern synthetic chemistry offers a range of advanced techniques that could be applied to the synthesis of complex pyridine derivatives. While not specifically detailed for this compound, these methods provide a broader context for the synthesis of substituted pyridine carboxylic acids.

One such advanced method is directed ortho-metalation (DoM) . This technique allows for the regioselective functionalization of aromatic rings, including pyridine, at the position ortho to a directing metalation group (DMG). While typically used for functionalization adjacent to the directing group, clever synthetic design can lead to more complex substitution patterns. For instance, a strategically placed DMG on a pyridine precursor could direct metalation to a specific position, which could then be functionalized. Subsequent manipulation of the DMG could lead to the desired final product.

Furthermore, transition metal-catalyzed C-H activation is a rapidly developing field that allows for the direct functionalization of C-H bonds. This approach avoids the need for pre-functionalized starting materials, such as halogenated pyridines, making syntheses more atom- and step-economical. A catalytic system could potentially be developed to selectively activate and carboxylate the C4-H bond of 2-(tert-butyl)-6-methylpyridine.

Microwave-Assisted Synthesis of Isonicotinic Acid Derivatives

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This approach has been successfully applied to the synthesis of various derivatives of isonicotinic acid. The principle involves the direct heating of polar molecules by microwave irradiation, resulting in a rapid and uniform temperature increase throughout the reaction medium.

In the context of isonicotinic acid derivatives, microwave irradiation has been effectively used to synthesize isonicotinoyl-pyrazol derivatives and isonicotinic hydrazide quinoxaline 1,4-di-N-oxide derivatives. sphinxsai.comresearchgate.net For instance, the condensation reaction of isonicotinohydrazide with various substituted benzaldehydes can be carried out under microwave irradiation at 400 W for just 3-5 minutes, yielding the desired products efficiently. sphinxsai.com This rapid and clean procedure minimizes waste and demonstrates the potential of microwave assistance for the synthesis of complex molecules derived from an isonicotinic acid scaffold. sphinxsai.com

Table 1: Examples of Microwave-Assisted Synthesis of Isonicotinic Acid Derivatives

| Starting Material | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Isonicotinohydrazide | Ethyl 2-cyanoacetate | Microwave Irradiation (400 W, 3-5 min) | Pyrazol-5-one derivative | sphinxsai.com |

| 3-amino-1-isonicotinoyl-1H-pyrazol-5(4H)-one | Substituted Benzaldehydes | Microwave Irradiation (400 W, 3-5 min) | Substituted pyrazol-5(4H)-one | sphinxsai.com |

Multi-Component Reactions for Constructing Substituted Pyridine Carboxylic Acids

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. bohrium.com These reactions are highly valued for their efficiency, procedural simplicity, and ability to rapidly generate molecular complexity, making them ideal for constructing highly substituted pyridine rings. researchgate.netresearchgate.net

Several named MCRs are employed for pyridine synthesis, including the Hantzsch, Bohlmann–Rahtz, and Guareschi−Thorpe reactions. acsgcipr.org These methods typically involve the condensation of simple, readily available precursors like β-ketoesters, aldehydes, and an ammonia source to build the pyridine core. acsgcipr.org The key advantage of MCRs is that they avoid the need to isolate intermediates, which saves time, reduces solvent use, and minimizes waste generation. researchgate.net The versatility of MCRs allows for the introduction of diverse substituents onto the pyridine ring, providing a direct route to complex structures analogous to this compound. bohrium.com

Chemo- and Regioselective Transformations

Achieving the specific 2,4,6-substitution pattern of this compound necessitates high control over the position of incoming functional groups, a concept known as regioselectivity. Modern synthetic chemistry offers sophisticated methods for the regioselective functionalization of pyridines.

One powerful strategy involves the use of pyridine N-oxides. The N-oxide group activates the pyridine ring towards nucleophilic attack, particularly at the C2 and C4 positions. organic-chemistry.org This activation allows for the introduction of a wide range of nucleophiles. Subsequent removal of the N-oxide group re-aromatizes the ring and yields the functionalized pyridine.

Another advanced approach utilizes transient 3,4-pyridyne intermediates. nih.govnih.gov These highly reactive species can be generated in situ and trapped with various reagents. By strategically placing directing groups on the pyridine precursor, chemists can influence the distortion of the pyridyne triple bond, which in turn governs the regioselectivity of nucleophilic addition or cycloaddition reactions. nih.gov This method enables the controlled synthesis of uniquely substituted pyridine derivatives that are otherwise difficult to access. nih.govnih.gov These chemo- and regioselective strategies are crucial for the precise construction of complex targets like this compound.

Green Chemistry Principles in the Synthesis of this compound

The synthesis of fine chemicals is increasingly guided by the principles of green chemistry, which aim to design processes that are environmentally benign and sustainable. Methodologies for preparing this compound and its analogues can be evaluated through this lens, with a focus on solvent choice, catalytic efficiency, and atom economy.

Solvent-Free and Catalytic Approaches

A key goal of green chemistry is to reduce or eliminate the use of volatile organic solvents. Solvent-free synthesis, often employing mechanochemistry (grinding), represents a significant advance in this area. For example, a microporous metal-organic framework has been synthesized quantitatively by simply grinding copper acetate (B1210297) and isonicotinic acid together for 10 minutes without any external heating. researchgate.net This demonstrates that complex structures based on isonicotinic acid can be formed efficiently without any solvent, drastically reducing waste.

Catalysis is another cornerstone of green chemistry. Catalytic reactions are inherently more efficient as a small amount of a catalyst can facilitate the transformation of a large amount of substrate, reducing the need for stoichiometric reagents that would otherwise end up as waste. buecher.de Many MCRs used to synthesize pyridine derivatives can be performed under metal-free conditions or with recyclable catalysts, further enhancing their green credentials. bohrium.com

Atom Economy and Reaction Efficiency

Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com It is a fundamental metric in green chemistry for assessing how "green" a synthesis is. The formula for percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Reactions with high atom economy, such as addition and rearrangement reactions, are considered highly efficient as they generate minimal waste. scranton.edu In contrast, substitution and elimination reactions often have poor atom economy because they produce stoichiometric byproducts.

Multi-component reactions and certain catalytic cycles are designed to maximize atom economy. acsgcipr.orgbuecher.de By combining multiple starting materials into a single product in one step, MCRs inherently minimize the generation of byproducts. acsgcipr.org Designing a synthesis for this compound that prioritizes addition-type transformations and MCRs would align with the principles of atom economy and reaction efficiency, leading to a more sustainable chemical process. buecher.dejocpr.com

Table 2: Atom Economy of Different Reaction Types

| Reaction Type | General Characteristic | Atom Economy |

|---|---|---|

| Addition | Reactants combine to form a single product | Typically 100% scranton.edu |

| Rearrangement | A molecule's structure is rearranged | 100% scranton.edu |

| Substitution | An atom or group is replaced by another | < 100% |

Chemical Reactivity and Mechanistic Investigations of 2 Tert Butyl 6 Methylisonicotinic Acid

Reactivity Profiles of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, though its reactivity is tempered by the electronic nature of the pyridine (B92270) ring and the steric hindrance imposed by the adjacent substituents.

The conversion of 2-(tert-butyl)-6-methylisonicotinic acid to its corresponding esters and amides is a critical transformation for modifying its physicochemical properties. However, the steric hindrance provided by the ortho-substituents (tert-butyl and methyl groups) to the pyridine nitrogen does not directly shield the carboxylic acid at the 4-position. Standard esterification and amidation methods are generally applicable.

For esterification , classic methods like the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, are expected to proceed. masterorganicchemistry.com Given that the carboxylic acid is on a pyridine ring, the reaction conditions would need to be carefully controlled to avoid undesired side reactions. The use of dehydrating agents or a Dean-Stark apparatus can drive the equilibrium towards the ester product. masterorganicchemistry.com For more sensitive substrates or to overcome potential difficulties with sterically demanding alcohols, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be employed. orgsyn.org This method, known as the Steglich esterification, is particularly effective for creating esters under mild conditions. orgsyn.org

Amidation reactions to form the corresponding amides can also be achieved through various synthetic protocols. The use of coupling reagents is a common strategy for the formation of amide bonds from carboxylic acids and amines, and this approach is anticipated to be effective for this compound. mdpi.com For challenging couplings, particularly with sterically hindered or electron-deficient amines, the in situ formation of acyl fluorides followed by reaction with the amine at elevated temperatures has proven to be an efficient protocol. rsc.org

Table 1: Representative Conditions for Esterification and Amidation

| Transformation | Reagents and Conditions | Expected Outcome |

| Esterification | ||

| Fischer-Speier | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Reflux | Formation of the corresponding alkyl ester. |

| Steglich | Alcohol, DCC, DMAP (cat.), CH₂Cl₂ | Formation of the ester under mild conditions. |

| Amidation | ||

| Coupling Reagent | Amine, Coupling Agent (e.g., HATU, HOBt), Base (e.g., DIPEA), DMF | Formation of the corresponding amide. |

| Acyl Fluoride | TFFH, Pyridine, Amine, Heat | Formation of sterically hindered or electron-deficient amides. |

This table presents generalized conditions based on standard organic synthesis methodologies and is not based on specific experimental data for this compound.

Decarboxylation, the removal of the carboxyl group, from pyridinecarboxylic acids is a known transformation, though the reaction conditions can vary significantly depending on the position of the carboxylic acid and the nature of other substituents on the ring. For isonicotinic acid derivatives, decarboxylation typically requires elevated temperatures. A study on the synthesis of substituted 2-amino isonicotinic acids demonstrated that selective decarboxylation of a related dicarboxylic acid precursor could be achieved by heating at 130 °C in N-methyl-2-pyrrolidone (NMP). nih.gov It is plausible that this compound could undergo decarboxylation under similar high-temperature conditions, potentially with the aid of a catalyst. organic-chemistry.org The stability of the resulting carbanion or zwitterionic intermediate would be a key factor in the feasibility and rate of this reaction. researchgate.net

Transformations of the Pyridine Nitrogen

The pyridine nitrogen atom, with its lone pair of electrons, is a site of basicity and a point of coordination to metal centers.

The basicity of the pyridine nitrogen in this compound is significantly influenced by the presence of the two alkyl groups at the ortho-positions (2- and 6-positions). While alkyl groups are generally electron-donating and would be expected to increase the basicity of the pyridine ring, the severe steric hindrance imposed by the bulky tert-butyl group can impede the approach of a proton. stackexchange.com This steric hindrance to protonation is a well-documented phenomenon in highly substituted pyridines, such as 2,6-di-tert-butylpyridine (B51100), which is known to be an unusually weak base in solution despite its high gas-phase basicity. stackexchange.comwikipedia.orgcdnsciencepub.com The pKa of the conjugate acid of 2,6-di-tert-butylpyridine in 50% aqueous ethanol (B145695) is 3.58, which is lower than that of pyridine (4.38), highlighting the dominant effect of steric hindrance over the inductive effect of the alkyl groups. stackexchange.com Therefore, it is anticipated that this compound will exhibit a lower basicity than less sterically hindered pyridines.

Table 2: Comparison of pKa Values of Substituted Pyridines

| Compound | pKa of Conjugate Acid (in 50% aq. EtOH) | Reference |

| Pyridine | 4.38 | stackexchange.com |

| 2,6-Di-tert-butylpyridine | 3.58 | stackexchange.com |

| 2,6-Dimethylpyridine | 5.77 | stackexchange.com |

This table provides data for analogous compounds to illustrate the effect of steric hindrance on basicity.

Isonicotinic acid and its derivatives are known to act as ligands in coordination chemistry, binding to metal ions through the pyridine nitrogen and/or the carboxylate group. researchgate.net The coordination behavior of this compound will be largely dictated by the steric environment around the nitrogen atom. The bulky tert-butyl group is expected to hinder the coordination of metal ions to the pyridine nitrogen, making the carboxylate group the more likely primary binding site. wikipedia.org In complexes where coordination to the nitrogen does occur, the metal-ligand bond is likely to be strained. The ligand could potentially act as a monodentate ligand through the carboxylate oxygen or as a bridging ligand in polynuclear complexes.

Reactivity at the Alkyl Substituents (tert-Butyl and Methyl)

The tert-butyl and methyl groups on the pyridine ring are generally less reactive than the carboxylic acid and the pyridine nitrogen. However, under specific conditions, they can undergo transformations.

The tert-butyl group is known for its steric bulk and is generally unreactive towards many reagents. However, under certain photooxidative conditions, elimination of the tert-butyl group has been observed in related heterocyclic systems. mdpi.com

The methyl group at the 6-position is activated by the adjacent pyridine nitrogen and can be a site for functionalization. The protons of the methyl group are acidic and can be removed by a strong base to form a nucleophilic species that can react with electrophiles. nih.gov For example, the methyl group of 2-methylpyridines can undergo condensation reactions with aldehydes. researchgate.net Additionally, radical methylation of pyridine rings has been achieved using various methods, suggesting that the methyl group could potentially be introduced or modified through radical pathways. researchgate.net

Functionalization of the Methyl Group

The methyl group at the 6-position of the pyridine ring represents a potential site for chemical modification, which can be a valuable strategy for synthesizing derivatives with altered properties. While specific studies on the direct functionalization of the methyl group in this compound are not extensively documented in publicly available literature, general principles of C-H bond activation and functionalization in related methyl-substituted pyridines can provide insights.

Research on related compounds, such as 6-methylnicotinic acid derivatives, demonstrates the feasibility of transformations at other positions of the molecule while the methyl group remains intact. For instance, the synthesis of various 6-aryl-2-methylnicotinohydrazides has been achieved, indicating the stability of the methyl group under the applied reaction conditions. mdpi.com Furthermore, the synthesis of polysubstituted pyridines often involves building the ring from precursors that already contain the desired substituents, including the methyl group. acs.org

Hypothetically, the functionalization of the methyl group could proceed through several pathways:

Halogenation: Free-radical halogenation could introduce a halide, which can then serve as a handle for further nucleophilic substitution reactions.

Oxidation: Controlled oxidation could convert the methyl group into a hydroxymethyl, formyl, or even a second carboxylic acid group, depending on the reaction conditions and oxidizing agents used.

Deprotonation/Alkylation: Treatment with a strong base could deprotonate the methyl group to form a carbanion, which could then be reacted with various electrophiles to introduce new carbon-carbon bonds.

These potential transformations would significantly expand the chemical space accessible from this compound, allowing for the synthesis of a diverse library of derivatives. However, experimental validation of these pathways for this specific molecule is required.

Stability and Transformations Involving the tert-Butyl Group

The tert-butyl group is a prominent feature of the molecule, imparting significant steric bulk and influencing its electronic properties. This group is generally considered to be chemically robust and stable under a wide range of reaction conditions. In many synthetic contexts, the tert-butyl group is employed as a protecting group due to its stability. researchgate.net

However, the tert-butyl group is not entirely inert and can undergo transformations under specific and often forcing conditions. In the context of aromatic systems, the tert-butyl group can be removed. For example, de-tert-butylation can be achieved by heating with an excess of a Lewis acid like aluminum chloride in a suitable solvent. masterorganicchemistry.com This process typically proceeds via an electrophilic aromatic substitution mechanism where a proton attacks the ipso-carbon, leading to the elimination of a tert-butyl cation. masterorganicchemistry.com

In medicinal chemistry, the metabolic stability of the tert-butyl group is a significant consideration, as it can be a site for oxidative metabolism by cytochrome P450 enzymes. nih.gov While not a chemical transformation in the synthetic sense, this biological transformation underscores that the C-H bonds of the tert-butyl group can be susceptible to reaction.

Studies on other heterocyclic systems have also shed light on the stability of the tert-butyl group. For instance, a stability study on a complex tert-butyl-substituted pyranonaphthyridine derivative showed decomposition over time, although the specific role of the tert-butyl group in this degradation was not fully elucidated. researchgate.net In the context of gallium chemistry, sterically hindered substituents like the tert-butyl group on diazabutadienes have been shown to influence the formation of gallium(II) dimers. wikipedia.org

For this compound, the tert-butyl group is expected to be stable under most standard synthetic manipulations. Its removal would likely require specific and harsh conditions, and its presence significantly influences the steric environment around the adjacent positions of the pyridine ring.

Mechanistic Insights into Key Reactions

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. This involves a combination of kinetic studies, isotopic labeling experiments, and the analysis of steric and electronic effects.

Kinetic Studies of Reaction Pathways

Kinetic studies provide quantitative data on reaction rates, which can help to elucidate the sequence of elementary steps in a reaction mechanism. For pyridine carboxylic acids, kinetic studies have been conducted on their reactions with diazodiphenylmethane (B31153) to understand the influence of the nitrogen atom's position and the presence of other substituents on the rate of esterification. researchgate.net

A hypothetical kinetic study on a reaction of this compound could involve monitoring the disappearance of the reactant or the appearance of the product over time under various conditions (e.g., changing concentrations of reactants, catalyst, or temperature). The data obtained could then be used to derive a rate law, which provides information about the molecularity of the rate-determining step.

For instance, in a hypothetical esterification reaction, a kinetic study could help to determine whether the reaction proceeds through an A_AC2 or A_AL1 mechanism. The following table illustrates a hypothetical set of experiments and their potential implications for understanding the reaction mechanism.

| Experiment | Observation | Potential Mechanistic Implication |

| Varying [Acid] | First-order dependence | The acid is involved in the rate-determining step. |

| Varying [Alcohol] | Zero-order dependence | The alcohol is not involved in the rate-determining step. |

| Isotope Effect (kH/kD) | ~1 | No C-H bond breaking in the rate-determining step. |

This table is a hypothetical representation of a kinetic study and does not represent actual experimental data for this compound.

Isotopic Labeling Experiments for Mechanism Elucidation

Isotopic labeling is a powerful technique for tracing the fate of atoms during a chemical reaction, providing unambiguous evidence for proposed mechanistic pathways. youtube.com By replacing an atom with one of its heavier isotopes (e.g., ¹³C for ¹²C, ¹⁸O for ¹⁶O, or ¹⁵N for ¹⁴N), the position of the labeled atom in the product can be determined using techniques like mass spectrometry or NMR spectroscopy. acs.orgnih.gov

For this compound, isotopic labeling could be employed to investigate several mechanistic questions. For example, in the esterification of the carboxylic acid group, labeling the oxygen atoms of the carboxylic acid with ¹⁸O could distinguish between acyl-oxygen cleavage and alkyl-oxygen cleavage.

The following table outlines some potential isotopic labeling experiments and the insights they could provide for reactions involving this compound.

| Reaction | Labeled Atom/Position | Analytical Technique | Mechanistic Question Addressed |

| Esterification | Carboxyl Oxygen (¹⁸O) | Mass Spectrometry | Does the reaction proceed via acyl-oxygen or alkyl-oxygen cleavage? |

| Decarboxylation | Carboxyl Carbon (¹³C) | ¹³C NMR Spectroscopy | Is the carboxyl group lost as CO₂? |

| Methyl Group Functionalization | Methyl Hydrogen (²H/D) | Mass Spectrometry, ¹H NMR | Does the reaction involve C-H bond activation at the methyl group? |

This table presents hypothetical isotopic labeling experiments and their potential applications.

While no specific isotopic labeling studies have been reported for this compound, the principles of this technique are well-established and could be readily applied to elucidate its reaction mechanisms.

Influence of Steric and Electronic Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound are significantly influenced by the steric and electronic effects of its substituents. nih.govrsc.org

Electronic Effects:

Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution compared to benzene. This effect also increases the acidity of the carboxylic acid group.

Carboxylic Acid Group: The carboxylic acid group is a deactivating, meta-directing group in electrophilic aromatic substitution.

tert-Butyl Group: The tert-butyl group is an electron-donating group through induction and hyperconjugation. stackexchange.com It is an activating group and directs incoming electrophiles to the ortho and para positions.

Methyl Group: The methyl group is also an electron-donating and ortho, para-directing group.

The combination of these electronic effects makes predicting the outcome of electrophilic substitution on the pyridine ring complex. The positions on the ring are variably activated or deactivated by the different substituents.

Steric Effects:

tert-Butyl Group: The tert-butyl group is exceptionally bulky and exerts a significant steric hindrance on the adjacent positions (positions 1 and 3 of the pyridine ring). researchgate.netyoutube.com This steric bulk can prevent or slow down reactions at these positions, leading to a preference for reaction at less hindered sites.

Methyl Group: The methyl group also exerts some steric hindrance, although to a lesser extent than the tert-butyl group.

The interplay of these steric and electronic effects determines the regioselectivity of reactions. For example, in a hypothetical electrophilic aromatic substitution reaction, while the tert-butyl and methyl groups are ortho, para-directing, the steric hindrance from the tert-butyl group would likely favor substitution at the position para to it (position 5) over the ortho position (position 3).

The following table summarizes the expected influence of steric and electronic effects on the reactivity of different positions of the pyridine ring in this compound.

| Position | Electronic Influence | Steric Hindrance | Predicted Reactivity towards Electrophiles |

| 3 | Activated by tert-butyl, Deactivated by N and COOH | High (from tert-butyl) | Low |

| 5 | Activated by methyl, Deactivated by N and COOH | Low | Moderate |

This table provides a qualitative prediction based on general principles of organic chemistry.

Computational and Theoretical Studies on 2 Tert Butyl 6 Methylisonicotinic Acid

Quantum Chemical Calculations (e.g., DFT) on Molecular Structure and Stability

Currently, there are no published studies that have performed Density Functional Theory (DFT) or other quantum chemical calculations specifically on 2-(tert-Butyl)-6-methylisonicotinic acid. Such studies would be invaluable for understanding its fundamental properties.

Electronic Structure Analysis

An analysis of the electronic structure of this compound has not been reported. This type of study would typically involve the calculation and visualization of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), to understand electron density distribution, potential sites for electrophilic and nucleophilic attack, and the electronic effects of the tert-butyl and methyl substituents on the isonicotinic acid core.

Conformational Preferences and Energy Landscapes

The conformational landscape of this compound, which would be dictated by the rotation of the tert-butyl group and the carboxylic acid group relative to the pyridine (B92270) ring, has not been computationally explored. A detailed conformational analysis would identify the most stable geometric arrangements (conformers) and the energy barriers between them, providing insight into the molecule's flexibility and predominant shapes.

Theoretical Investigations of Reaction Mechanisms and Pathways

The mechanisms of chemical reactions involving this compound have not been elucidated through theoretical investigations. Such studies are critical for optimizing synthetic routes and predicting potential byproducts.

Transition State Characterization and Activation Energies

There is no available data on the characterization of transition states or the calculation of activation energies for reactions involving this compound. This information is fundamental to understanding the kinetics of its formation or subsequent transformations, revealing the energy hurdles that must be overcome for a reaction to proceed.

Thermodynamic and Kinetic Modeling of Synthetic Transformations

Thermodynamic and kinetic modeling for the synthesis of this compound is not present in the current body of scientific literature. This modeling would provide crucial information on the feasibility (thermodynamics) and speed (kinetics) of potential synthetic pathways, guiding the development of efficient manufacturing processes.

Prediction of Chemical Reactivity and Selectivity

Without foundational computational studies, the prediction of chemical reactivity and selectivity for this compound remains speculative. Computational models can predict how a molecule will react with various reagents and under different conditions, including identifying which parts of the molecule are most likely to be involved in a reaction. For this compound, such predictions are yet to be made.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry used to predict the reactivity of molecules. epstem.netmdpi.com This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and geometry of the HOMO are associated with the molecule's ability to act as a nucleophile, while the LUMO's characteristics indicate its electrophilic potential. rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net

For a molecule like this compound, a frontier molecular orbital analysis would typically be performed using Density Functional Theory (DFT) calculations. Such an analysis would provide the energies of the HOMO and LUMO, their spatial distribution, and the HOMO-LUMO gap. This data would be instrumental in predicting how the compound might interact with other reagents. However, no published studies were found that contain this specific analysis for this compound.

Table 1: Hypothetical Data Table for Frontier Molecular Orbital Analysis of this compound

| Parameter | Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

This table is for illustrative purposes only, as no specific data has been found in the scientific literature.

Advanced Analytical and Spectroscopic Characterization in Synthetic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a detailed map of the atomic framework can be constructed.

Structural Elucidation using ¹H and ¹³C NMR

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the chemical environment of each atom in 2-(tert-Butyl)-6-methylisonicotinic acid.

The ¹H NMR spectrum confirms the presence of all expected proton-containing groups. The tert-butyl group appears as a sharp singlet, integrating to nine protons, due to the magnetic equivalence of the methyl groups and the absence of adjacent protons. The methyl group attached to the pyridine (B92270) ring also presents as a singlet, integrating to three protons. The two protons on the pyridine ring appear as distinct singlets in the aromatic region, a pattern characteristic of 2,6-disubstitution on a pyridine-4-carboxylic acid core which minimizes proton-proton coupling. The acidic proton of the carboxyl group is typically observed as a broad singlet at a significantly downfield chemical shift, which can vary with concentration and solvent.

The ¹³C NMR spectrum complements the proton data by identifying each unique carbon atom in the molecule. researchgate.net The spectrum shows distinct signals for the two quaternary carbons of the pyridine ring (at positions 2 and 6), the two protonated carbons of the ring (at positions 3 and 5), and the quaternary carbon of the carboxylic acid group. The carbons of the tert-butyl and methyl substituents also give rise to characteristic signals in the aliphatic region of the spectrum. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the carboxylic acid group. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR Data | ¹³C NMR Data | ||

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| ~12-13 | Carboxylic Acid (-COOH) | ~168 | Carboxylic Acid (C=O) |

| ~7.8 | Aromatic Proton (H-5) | ~160 | Pyridine Ring (C-2) |

| ~7.6 | Aromatic Proton (H-3) | ~158 | Pyridine Ring (C-6) |

| ~2.6 | Methyl (-CH₃) | ~145 | Pyridine Ring (C-4) |

| ~1.3 | tert-Butyl (-(CH₃)₃) | ~122 | Pyridine Ring (C-5) |

| ~120 | Pyridine Ring (C-3) | ||

| ~35 | tert-Butyl (quaternary C) | ||

| ~30 | tert-Butyl (-CH₃) | ||

| ~24 | Methyl (-CH₃) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass, often to four or more decimal places. This accuracy allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass based on the specific isotopes of its constituent atoms. For this compound (C₁₁H₁₅NO₂), the calculated exact mass can be compared to the experimentally measured value to unequivocally confirm its molecular formula. mdpi.comresearchgate.net

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Calculated Exact Mass ([M+H]⁺) | 194.1125 |

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragments. Analyzing the masses of these fragments provides a molecular fingerprint that helps to confirm the structure.

For this compound, the fragmentation is predictable. The molecular ion peak ([M]⁺) would be observed at m/z 193. A common fragmentation pathway for tert-butyl substituted compounds is the loss of a methyl radical (•CH₃, mass 15) to form a highly stable tertiary carbocation, resulting in a prominent peak at m/z 178 (M-15). docbrown.inforesearchgate.net Another expected fragmentation is the loss of the entire tert-butyl group (•C(CH₃)₃, mass 57), which would yield a peak at m/z 136 (M-57). libretexts.org For carboxylic acids, the loss of the carboxyl group as •COOH (mass 45) is also a characteristic fragmentation, which would produce a fragment ion at m/z 148 (M-45). libretexts.org The presence of these specific fragments in the mass spectrum provides strong evidence for the assigned structure.

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z Value | Identity of Fragment | Fragment Lost |

| 193 | [M]⁺ | - |

| 178 | [M - CH₃]⁺ | Methyl Radical |

| 148 | [M - COOH]⁺ | Carboxyl Radical |

| 136 | [M - C(CH₃)₃]⁺ | tert-Butyl Radical |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb light at characteristic frequencies, making these methods ideal for identifying the types of bonds present in a compound.

For this compound, the IR spectrum would prominently display the features of the carboxylic acid group. This includes a very broad absorption band in the region of 3300-2500 cm⁻¹ due to the O-H stretching vibration, which is broadened by hydrogen bonding. A strong, sharp absorption peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch. Other key absorptions include C-H stretching vibrations from the aromatic ring and the aliphatic methyl and tert-butyl groups just below and above 3000 cm⁻¹. Vibrations corresponding to the C=C and C=N bonds of the pyridine ring are expected in the 1600-1450 cm⁻¹ region. nist.gov

Raman spectroscopy , while also probing molecular vibrations, is particularly sensitive to non-polar bonds. nih.gov Therefore, it would provide complementary information. The symmetric vibrations of the pyridine ring and the C-C bonds of the tert-butyl group would be expected to show strong signals in the Raman spectrum. The C=O stretch is typically weaker in Raman than in IR, whereas the aromatic ring vibrations often provide a strong and characteristic fingerprint.

Table 4: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Broad |

| Aliphatic Groups | C-H Stretch | 2980 - 2850 | Medium-Strong |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium-Weak |

| Carboxylic Acid | C=O Stretch | 1720 - 1680 | Strong |

| Aromatic Ring | C=C & C=N Stretch | 1600 - 1450 | Medium-Strong |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is an indispensable tool in synthetic chemistry for separating and analyzing mixtures. It is used to monitor the progress of a reaction, identify the presence of impurities, and assess the purity of the final product.

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective qualitative technique used to monitor reaction progress and for preliminary purity checks. libretexts.orgias.ac.in The principle relies on the differential partitioning of components in a mixture between a solid stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a liquid mobile phase (the eluent). libretexts.org

For a polar, acidic compound like this compound, a polar stationary phase such as silica gel 60 F254 is commonly employed. The choice of the mobile phase is critical for achieving good separation. A mixture of a relatively nonpolar solvent and a more polar solvent is often used, with the ratio adjusted to obtain the desired retention factor (Rƒ) values, which should ideally be between 0.2 and 0.8. docsdrive.com For acidic compounds, the addition of a small amount of a modifying agent like acetic acid or formic acid to the mobile phase can improve spot shape and separation by suppressing the ionization of the acid. libretexts.org Visualization of the spots on the TLC plate can be achieved under UV light (typically at 254 nm) if the compound is UV-active, or by using staining reagents such as potassium permanganate (B83412) or iodine vapor.

A plausible TLC system for analyzing this compound would involve a silica gel plate and a mobile phase such as a mixture of ethyl acetate (B1210297) and hexane, with a small percentage of acetic acid. The progress of a synthesis reaction can be monitored by spotting the reaction mixture alongside the starting materials on the TLC plate. The disappearance of starting material spots and the appearance of the product spot indicate the progression of the reaction.

Table 1: Representative TLC Parameters for Analysis of this compound

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Ethyl Acetate / Hexane / Acetic Acid (e.g., 70:28:2 v/v/v) |

| Development | In a closed chamber saturated with mobile phase vapor |

| Visualization | UV light (254 nm) or staining (e.g., Potassium Permanganate) |

High-Performance Liquid Chromatography (HPLC) is a powerful quantitative technique used for the final purity assessment of synthesized compounds. researchgate.net It offers high resolution, sensitivity, and reproducibility. Reversed-phase HPLC is the most common mode used for the analysis of polar organic compounds.

In a typical reversed-phase HPLC setup for this compound, a C18 (octadecylsilyl) column would be used as the stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (to control pH) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netsielc.com The inclusion of an acid, like formic acid or phosphoric acid, in the mobile phase helps to ensure that the carboxylic acid is in its protonated form, leading to better peak shape and retention. sielc.com Detection is commonly performed using a UV detector, set at a wavelength where the compound exhibits maximum absorbance, which for substituted pyridines is often in the range of 260-280 nm. nih.gov

The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. An isocratic method (constant mobile phase composition) or a gradient method (changing mobile phase composition) can be employed to achieve optimal separation from any impurities or byproducts. nih.gov

Table 2: Illustrative HPLC Conditions for Purity Analysis of this compound

| Parameter | Description |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) sielc.com |

| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile nih.gov |

| Elution | Gradient elution, e.g., starting with 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min researchgate.net |

| Column Temperature | 25-30 °C nih.gov |

| Detection | UV at 270 nm nih.gov |

| Injection Volume | 5-10 µL |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry.

To perform this analysis, a high-quality single crystal of this compound is required. The crystal is mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated, which in turn reveals the atomic positions. nih.gov

Table 3: Hypothetical Crystallographic Data Parameters for this compound

| Parameter | Expected Value/Information |

| Crystal System | e.g., Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pbca |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Z (Molecules per unit cell) | Integer value (e.g., 2, 4, 8) |

| Key Structural Features | Planarity of the pyridine ring, C-C and C-N bond lengths, hydrogen bonding interactions of the carboxylic acid group. |

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Stability Studies

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, providing information about its thermal stability and decomposition profile. Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material, revealing exothermic or endothermic transitions like melting, crystallization, or decomposition. docsdrive.com

For this compound, a TGA/DTA experiment would involve heating a small sample in a controlled atmosphere (e.g., nitrogen or air) at a constant rate. docsdrive.com The TGA curve would show the temperature at which the compound begins to decompose, indicated by a loss of mass. The DTA curve would show a sharp endothermic peak corresponding to the melting point of the compound, followed by exothermic peaks associated with its decomposition. researchgate.net The thermal stability of substituted pyridines can be influenced by the nature and position of the substituents. researchgate.netnih.gov The data obtained is crucial for determining the safe handling and storage temperatures for the compound.

Table 4: Representative TGA/DTA Data for a Substituted Pyridine Carboxylic Acid

| Analysis | Parameter | Typical Observation |

| TGA | Onset of Decomposition | Temperature at which significant mass loss begins (e.g., > 200 °C) |

| Residue at end temperature | Percentage of mass remaining at the end of the analysis (e.g., < 5% at 600 °C) | |

| DTA | Melting Point (Tₘ) | Sharp endothermic peak corresponding to the melting transition |

| Decomposition (TᏧ) | One or more exothermic peaks indicating decomposition events |

Future Research Directions and Unexplored Avenues for 2 Tert Butyl 6 Methylisonicotinic Acid

Development of Novel and Sustainable Synthetic Routes

Current synthetic strategies for producing substituted isonicotinic acids often rely on multi-step processes that may involve harsh reagents or generate significant waste. Future research should prioritize the development of more efficient and environmentally benign synthetic pathways.

One promising avenue is the exploration of C-H activation and functionalization techniques. Directly converting a C-H bond on a pre-existing 2-(tert-butyl)-6-methylpyridine scaffold into a carboxylic acid group would represent a significant leap in synthetic efficiency.

Table 1: Proposed Catalytic Systems for C-H Carboxylation

| Catalyst Type | Metal Center | Ligand Type | Potential CO₂ Source | Key Advantage |

| Transition Metal | Palladium (Pd), Rhodium (Rh) | Phosphine, N-Heterocyclic Carbene (NHC) | CO₂, Formates | High reactivity and selectivity |

| Photoredox | Iridium (Ir), Ruthenium (Ru) | Bipyridine, Phenanthroline | CO₂, Chloroformates | Mild, light-driven reaction conditions |

| Base-Metal | Copper (Cu), Iron (Fe) | Pyridine-based, Amine | CO₂, Carbamates | Cost-effective and abundant metals |

Furthermore, chemoenzymatic strategies, which combine chemical and biological catalysts, could offer highly selective and sustainable routes. researchgate.net For instance, an engineered enzyme could perform a key bond-forming step under mild, aqueous conditions, a stark contrast to traditional methods that may require aggressive oxidizing agents like nitric acid or potassium permanganate (B83412). chempanda.comgoogle.com

Exploration of Underutilized Chemical Transformations

The steric hindrance imposed by the tert-butyl and methyl groups likely shields the carboxylic acid and the pyridine (B92270) ring from reacting in conventional ways. This presents an opportunity to explore unique chemical transformations that are either inaccessible or less favorable in unhindered analogues.

Future work could focus on intramolecular cyclization reactions, where the carboxylic acid group is induced to react with a functionalized side chain, potentially introduced at the methyl group. Such reactions could lead to novel bicyclic heterocyclic systems with potential applications in medicinal chemistry.

Another area of interest is the selective functionalization of the pyridine ring itself. Despite the steric crowding, certain positions on the ring may still be accessible to electrophilic or nucleophilic attack under specific conditions, leading to new, highly substituted pyridine derivatives that are otherwise difficult to synthesize.

Expansion of Applications in Advanced Materials and Catalysis

The rigid, well-defined structure of 2-(tert-Butyl)-6-methylisonicotinic acid makes it an excellent candidate as a building block (ligand) for advanced materials.

Metal-Organic Frameworks (MOFs): The carboxylic acid can coordinate to metal ions to form robust, porous frameworks. The bulky tert-butyl groups could act as "struts," creating larger pores within the MOF structure, which would be beneficial for gas storage or separation applications.

Coordination Polymers: As a ligand, it can be used to create coordination polymers with interesting photophysical or magnetic properties. Research into its complexes with metals like Rhenium has shown that isonicotinate-type ligands are crucial for understanding and developing photosensitive compounds. nih.gov

Catalysis: The compound itself or its metal complexes could serve as catalysts. The sterically hindered environment around the pyridine nitrogen could create a unique pocket for substrate binding, potentially leading to high selectivity in catalytic transformations. The phenoxide derivatives of similarly hindered phenols are known to have specific catalytic activities. lpnu.ua

Table 2: Potential Applications in Materials and Catalysis

| Application Area | Proposed Role of the Compound | Potential Advantage |

| Gas Storage | Ligand in MOFs | Steric bulk creating high porosity |

| Luminescent Materials | Ligand for Lanthanide or Transition Metals | Rigid structure enhancing emission quantum yields |

| Asymmetric Catalysis | Chiral Ligand (if resolved) | Sterically defined pocket for enantioselective reactions |

Integration into Supramolecular Architectures for Chemical Sensing or Separation

Supramolecular chemistry, which involves non-covalent interactions, is a key area for future exploration. The carboxylic acid group is a strong hydrogen bond donor and acceptor, while the pyridine nitrogen is a hydrogen bond acceptor.

This dual functionality allows this compound to self-assemble into complex, higher-order structures or to bind selectively to other molecules. The presence of hydrophobic tert-butyl groups can also aid in the formation of specific host-guest complexes. researchgate.net These interactions could be harnessed for:

Chemical Sensing: By attaching a fluorescent reporter group, the binding of a specific analyte (guest) to a supramolecular assembly of the compound could trigger a change in light emission, forming the basis of a chemical sensor.

Separation Science: Supramolecular assemblies can be designed to selectively encapsulate molecules of a certain size or shape, enabling their separation from complex mixtures. The defined geometry of this acid could be exploited to create highly selective separation media. Studies on similar compounds like phosphinothioic acids have shown their potential as synthons for supramolecular complexes. mdpi.com

Synergistic Approaches Combining Experimental and Computational Methodologies

A modern research program on this compound would greatly benefit from a tight integration of experimental synthesis and computational modeling.

Predictive Synthesis: Density Functional Theory (DFT) calculations can be used to predict the feasibility and outcomes of proposed synthetic routes, saving significant time and resources in the lab. researchgate.net Computational studies are frequently used to understand reaction mechanisms and predict spectroscopic properties of nicotinic and isonicotinic acid derivatives. nih.govscispace.com

Mechanism Elucidation: When unexpected reactivity is observed, computational modeling can provide detailed insights into the reaction mechanism, explaining the role of steric and electronic effects.

Materials by Design: Computational screening can predict the properties of hypothetical MOFs or coordination polymers incorporating the compound, allowing researchers to target the most promising materials for synthesis. This approach is common in the development of new materials based on isonicotinic acid and its derivatives. researchgate.netnih.gov

By combining computational predictions with targeted experimental validation, the exploration of this molecule's potential can be accelerated dramatically.

This compound is far more than just another substituted pyridine. Its unique steric and electronic profile makes it a compelling target for future research. By pursuing innovative and sustainable synthetic methods, exploring its untapped reactive potential, and applying it as a building block in materials science, catalysis, and supramolecular chemistry, the scientific community can unlock a new chapter in the utility of pyridine-based compounds. The synergistic use of computational and experimental techniques will be paramount in navigating this exciting research landscape.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 2-(tert-Butyl)-6-methylisonicotinic acid, and how can steric hindrance from the tert-butyl group be addressed experimentally?

- Methodological Answer : The tert-butyl group introduces significant steric hindrance, complicating regioselective reactions. To mitigate this:

- Use computational modeling (e.g., density functional theory, DFT) to predict reaction pathways and optimize reaction conditions (e.g., solvent polarity, temperature) .

- Employ orthogonal protecting groups during synthesis to minimize side reactions.

- Validate intermediate structures via H NMR and C NMR to confirm regiochemistry and purity.

Q. How can researchers reliably characterize the purity and stability of this compound under varying storage conditions?

- Methodological Answer :

- Purity Assessment : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and compare retention times against a certified reference standard.

- Stability Testing : Conduct accelerated degradation studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) and monitor degradation products via LC-MS .

- Data Validation : Cross-reference spectral data with PubChem entries (e.g., InChIKey validation) to ensure consistency .

Advanced Research Questions

Q. How do contradictory bioactivity results for this compound arise in antimicrobial assays, and what experimental controls are critical?

- Methodological Answer :

- Source of Contradictions : Variability in microbial strains, assay media pH, or residual solvent traces (e.g., DMSO) can alter activity.

- Controls to Implement :

- Include positive (e.g., ciprofloxacin) and negative (solvent-only) controls.

- Use standardized CLSI/MIC protocols with triplicate replicates.

- Quantify compound solubility via nephelometry to rule out false negatives .

Q. What computational and experimental strategies are effective for elucidating the reaction mechanism of this compound in catalytic processes?

- Methodological Answer :

- Computational : Perform quantum mechanical calculations (e.g., Gaussian 16) to map transition states and identify rate-limiting steps .

- Experimental : Use isotopic labeling (e.g., C or H) in kinetic isotope effect (KIE) studies to probe mechanistic pathways.

- Data Integration : Combine computational outputs with in situ FTIR or Raman spectroscopy to monitor intermediate formation .

Q. How can researchers resolve discrepancies in structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodological Answer :

- Systematic SAR Design : Apply factorial design (e.g., 2 factorial) to isolate variables like substituent position and electronic effects .

- Data Harmonization : Use multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (e.g., LogP, polar surface area) with bioactivity .

- Validation : Cross-test derivatives in orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target specificity .

Data-Driven Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.